1,1-Diallylhydrazine

Descripción general

Descripción

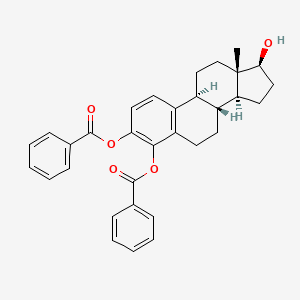

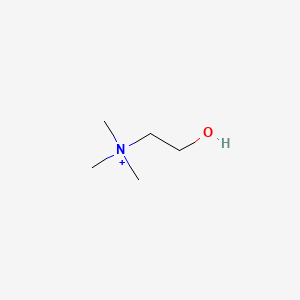

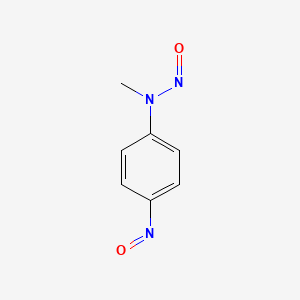

1,1-Diallylhydrazine is a chemical compound with the molecular formula C6H12N2 . It has an average mass of 112.173 Da and a monoisotopic mass of 112.100044 Da . The molecule consists of 12 Hydrogen atoms, 6 Carbon atoms, and 2 Nitrogen atoms .

Synthesis Analysis

The synthesis of allyl hydrazine has been investigated and compared in terms of selectivity, reproducibility, and yield . The classical synthetic route, which utilizes allyl halide and hydrazine hydrate as parent substances, has been found to have low selectivity and reproducibility . To overcome these shortcomings, different strategies have been tested, including the use of protecting group strategy by exploiting different Boc-hydrazines . The best results were obtained by employing the route starting with tri-Boc-hydrazine .Molecular Structure Analysis

The molecular structure of 1,1-Diallylhydrazine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Carcinogenic Effects : 1,1-Diallylhydrazine has been studied for its carcinogenic effects. In a study by Tóth, Nagel, and Raha (1981), it was found that 1,1-Diallylhydrazine administered to Swiss mice significantly increased the incidence of lung and forestomach tumors, indicating its potent carcinogenic properties (Tóth, Nagel, & Raha, 1981).

Comparison with Other Compounds : The carcinogenicity of 1,1-Diallylhydrazine has been compared to other related compounds. For example, a study by Tóth and Nagel (1982) on 1,2-diallylhydrazine dihydrochloride showed similar carcinogenic effects in inducing lung tumors in mice (Tóth & Nagel, 1982).

Chemopreventive Agents : Research has also been conducted on agents that might inhibit the carcinogenic effects of compounds similar to 1,1-Diallylhydrazine. For instance, M. Goldberg and P. D. Josephy (1987) found that diallyl sulfide, a component of garlic oil, inhibited the nuclear aberrations induced by 1,2-dimethylhydrazine, a colon carcinogen (Goldberg & Josephy, 1987).

Metabolic and Biochemical Studies : Other studies have focused on the metabolic and biochemical responses to compounds similar to 1,1-Diallylhydrazine. Southern and Schiller (1981) explored the metabolic changes in rats treated with 1,2-dimethylhydrazine, revealing significant changes in serum levels of certain metabolic parameters (Southern & Schiller, 1981).

Oxidative Stress Research : Studies have also been conducted on the oxidative stress induced by compounds similar to 1,1-Diallylhydrazine. Y. Shahal et al. (1991) studied the effects of phenylhydrazine on neonatal red blood cells, finding increased sensitivity and oxidative stress in these cells compared to adult ones (Shahal et al., 1991).

Application in Insecticide Research : Diacylhydrazine, a related compound, has been researched for its application in insect growth regulation and as a potential insecticide. T. Dhadialla, G. R. Carlson, and D. Le (1998) reviewed the insecticidal properties of bisacylhydrazines, which are agonists of the steroidal 20-hydroxyecdysone and exhibit insecticidal activity (Dhadialla, Carlson, & Le, 1998).

Propiedades

IUPAC Name |

1,1-bis(prop-2-enyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVLRUMEBXYJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020393 | |

| Record name | 1,1-Diallylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Diallylhydrazine | |

CAS RN |

5164-11-4 | |

| Record name | 1,1-Diallyhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005164114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diallylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.